Antimony nitrilotriacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

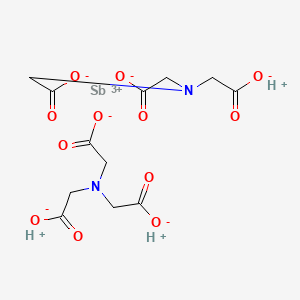

Antimony nitrilotriacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H15N2O12Sb and its molecular weight is 501.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Complexation Reactions and Stability Constants

NTA acts as a polydentate ligand, forming coordination complexes with Sb(III) and Sb(V). The stability of these complexes depends on pH, ionic strength, and competing ligands.

-

Sb(III)-NTA Complexes :

Two distinct Sb(III)-NTA complexes (denoted Sb-NTA-a and Sb-NTA-b ) have been identified electrochemically . -

Comparative Stability :

Sb-NTA complexes exhibit lower stability than Fe³⁺-NTA (log K = 15.9) but higher than Ca²⁺-NTA (log K = 6.39) (Table 1) .

Table 1: Formation Constants (log K) of Selected Metal-NTA Complexes

| Metal Ion | log K (NTA³⁻) | Reference |

|---|---|---|

| Fe³⁺ | 15.9 | |

| Sb(III)-a | 9.2 | |

| Sb(III)-b | 12.1 | |

| Ca²⁺ | 6.39 |

Redox Behavior and Electrochemical Interactions

Electrochemical studies reveal that NTA modulates Sb’s redox activity:

-

Reduction Peaks :

-

Kinetics :

Sb(III) reduction in NTA is quasi-reversible, with a standard rate constant (k0) of 2.1 × 10⁻³ cm/s , suggesting sluggish electron transfer due to chelation .

Key Findings :

-

NTA stabilizes Sb(III) in solution, hindering its oxidation to Sb(V) .

-

Tartaric acid (TA) outcompetes NTA for Sb(III) binding, demonstrating ligand-specific selectivity .

Selective Binding and Environmental Implications

NTA-functionalized polymers exhibit preferential adsorption of Sb(III) over Sb(V):

-

Sorption Capacity :

-

Mechanism :

Anion exchange dominates, with NTA’s carboxylate and amine groups coordinating Sb(III) (Figure 1) .

Figure 1: Proposed Sb(III)-NTA Coordination Structure

textO | O—C—N—C—O | O

(Tetradentate binding via three carboxylates and one amine group)

Solubility and Environmental Mobility

Contrary to expectations, NTA does not significantly enhance Sb solubility in natural sediments:

-

EPA Study Findings :

Table 2: Solubility of Antimony in Presence of NTA

| System | Sb Concentration (ppm) | Reference |

|---|---|---|

| Distilled Water | 0.002–0.004 | |

| 20 ppm NTA Solution | 0.001–0.003 |

Propiedades

Número CAS |

70161-12-5 |

|---|---|

Fórmula molecular |

C12H15N2O12S |

Peso molecular |

501.01 g/mol |

Nombre IUPAC |

antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron |

InChI |

InChI=1S/2C6H9NO6.Sb/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;;+3/p-3 |

Clave InChI |

IBMCUACXCYJTTN-UHFFFAOYSA-K |

SMILES |

[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Sb+3] |

SMILES canónico |

[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Sb+3] |

Sinónimos |

antimony nitrilotriacetic acid antimony-NTA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.